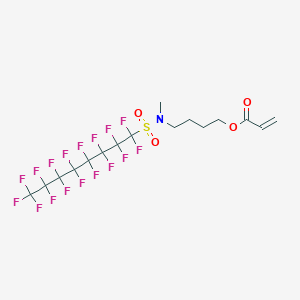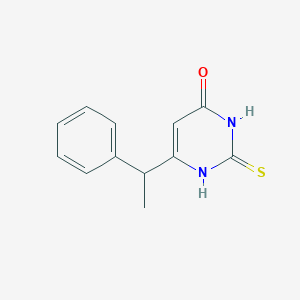
Ethylamine-2,2,2-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylamine-2,2,2-d3 is a deuterated form of ethylamine, where the three hydrogen atoms on the ethyl group are replaced by deuterium atoms. This compound is represented by the molecular formula C2H4D3N and has a molecular weight of 48.1022 g/mol . Deuterated compounds like this compound are often used in scientific research to study reaction mechanisms and metabolic pathways due to the isotopic differences between hydrogen and deuterium.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethylamine-2,2,2-d3 can be synthesized through several methods. One common method involves the reaction of deuterated ethanol (C2D5OH) with ammonia (NH3) in the presence of an oxide catalyst. The reaction proceeds as follows: [ \text{C2D5OH} + \text{NH3} \rightarrow \text{C2H4D3N} + \text{H2O} ] This method also produces diethylamine and triethylamine as by-products .
Another method involves the reductive amination of deuterated acetaldehyde (C2D4O) with ammonia in the presence of a reducing agent such as hydrogen gas (H2) and a catalyst like nickel or copper supported on alumina . The reaction is as follows: [ \text{C2D4O} + \text{NH3} + \text{H2} \rightarrow \text{C2H4D3N} + \text{H2O} ]
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The deuterated ethanol or acetaldehyde used in these processes is often produced through the deuteration of ethanol or acetaldehyde using deuterium gas (D2).
Análisis De Reacciones Químicas
Types of Reactions
Ethylamine-2,2,2-d3 undergoes various chemical reactions typical of primary amines, including:
Acylation: Reaction with acyl chlorides to form amides.
Protonation: Reaction with acids to form ammonium salts.
Oxidation: Reaction with strong oxidizers like potassium permanganate to form acetaldehyde.
Common Reagents and Conditions
Acylation: Acyl chlorides (e.g., acetyl chloride) in the presence of a base such as pyridine.
Protonation: Hydrochloric acid or sulfuric acid.
Oxidation: Potassium permanganate in an aqueous solution.
Major Products Formed
Acylation: Formation of N-ethylacetamide.
Protonation: Formation of ethylammonium chloride.
Oxidation: Formation of deuterated acetaldehyde.
Aplicaciones Científicas De Investigación
Ethylamine-2,2,2-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Mecanismo De Acción
The mechanism of action of Ethylamine-2,2,2-d3 involves its interaction with various molecular targets and pathways. As a primary amine, it can participate in nucleophilic addition reactions with carbonyl compounds to form imines or enamines . These reactions are often catalyzed by acids and involve the formation of a carbinolamine intermediate, which then loses water to form the final product .
Comparación Con Compuestos Similares
Ethylamine-2,2,2-d3 is similar to other deuterated amines such as methylamine-d3 and propylamine-d3. its unique structure and properties make it particularly useful in specific applications. Compared to non-deuterated ethylamine, this compound exhibits different kinetic isotope effects, which can be exploited in various research and industrial applications .
List of Similar Compounds
- Methylamine-d3
- Propylamine-d3
- Diethylamine-d3
- Triethylamine-d3
This compound stands out due to its specific isotopic composition, making it a valuable tool in scientific research and industrial applications.
Propiedades
Número CAS |
6118-19-0 |
|---|---|
Fórmula molecular |
C2H7N |
Peso molecular |
48.10 g/mol |
Nombre IUPAC |
2,2,2-trideuterioethanamine |
InChI |
InChI=1S/C2H7N/c1-2-3/h2-3H2,1H3/i1D3 |
Clave InChI |
QUSNBJAOOMFDIB-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])CN |
SMILES canónico |
CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


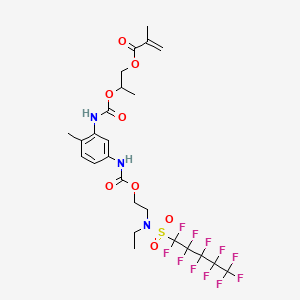
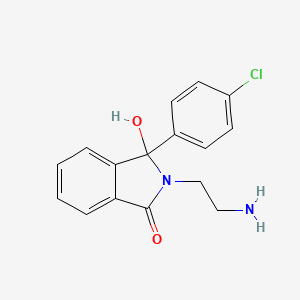

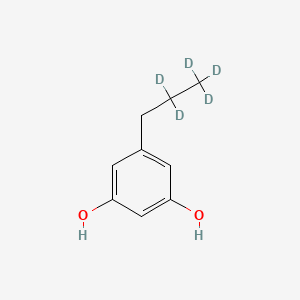
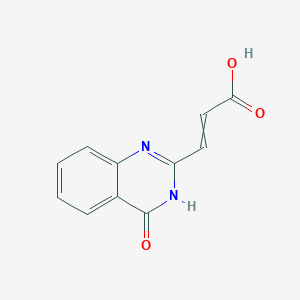
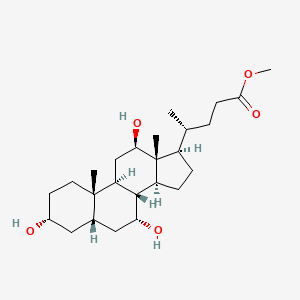

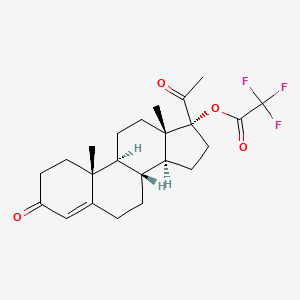
![trisodium;(2S)-2-[bis(carboxylato(113C)methyl)amino]propanoate](/img/structure/B15289414.png)
![1-[(E)-but-1-enyl]-3-fluorobenzene](/img/structure/B15289417.png)
![[(2R,3S,4R)-3,4-diacetyloxy-5-oxo-2-[(2S,3R,4S,5R)-3,4,5-triacetyloxyoxan-2-yl]oxypentyl] acetate](/img/structure/B15289421.png)
